molecular formula C12H14FN3O2S B14138957 2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 667436-32-0

2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B14138957
CAS No.: 667436-32-0
M. Wt: 283.32 g/mol
InChI Key: WGSOIIXRRWTPFL-UHFFFAOYSA-N
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Description

2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, an acetyl group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the following steps:

    Formation of 4-fluorophenoxyacetic acid: This is achieved by reacting 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-fluorophenoxyacetic acid is then acetylated using acetic anhydride to form 4-fluorophenoxyacetyl chloride.

    Hydrazinecarbothioamide Formation: The acetyl chloride is reacted with N-(prop-2-en-1-yl)hydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorophenoxy)acetyl]hydrazinecarbothioamide
  • N-allyl-2-[(2-chloro-4-fluorophenoxy)acetyl]hydrazinecarbothioamide

Uniqueness

2-[(4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its fluorophenoxy group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

CAS No.

667436-32-0

Molecular Formula

C12H14FN3O2S

Molecular Weight

283.32 g/mol

IUPAC Name

1-[[2-(4-fluorophenoxy)acetyl]amino]-3-prop-2-enylthiourea

InChI

InChI=1S/C12H14FN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19)

InChI Key

WGSOIIXRRWTPFL-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)F

Origin of Product

United States

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